

M7583 stability in cell culture media over time

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Compound of Interest

Compound Name: M7583

Cat. No.: B1193092

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Technical Support Center: M7583

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of **M7583** in cell culture media. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of **M7583** in cell culture media?

There is currently no publicly available data specifically detailing the degradation kinetics or half-life of **M7583** in common cell culture media such as DMEM or RPMI-1640. As with any small molecule, the stability of **M7583** in solution is expected to be influenced by factors such as temperature, pH, light exposure, and the specific components of the medium. For critical or long-term experiments, it is highly recommended to empirically determine the stability of **M7583** under your specific experimental conditions.

Q2: What are the recommended storage and handling conditions for **M7583**?

For optimal stability, **M7583** powder should be stored at -20°C for up to 3 years.^[1] Stock solutions, typically prepared in a solvent like DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year or at -20°C for one month.^[1] When preparing working solutions in cell culture media, it is best practice to do so immediately before use.

Q3: Are there any components in cell culture media that could potentially degrade **M7583**?

While specific interactions with **M7583** have not been documented, certain components commonly found in cell culture media can affect the stability of small molecules. For instance, components like cysteine and certain metal ions can be reactive.[2] Additionally, the inherent instability of some media components, such as L-glutamine which can degrade into ammonia, can alter the pH and composition of the medium over time, potentially impacting the stability of dissolved compounds.[3][4]

Q4: How does **M7583** exert its biological effect?

M7583, also known as TL-895, is a potent, highly selective, and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][5][6] It acts by covalently binding to the active site of BTK, which is a key component of the B-cell receptor (BCR) signaling pathway.[5][7] This inhibition blocks downstream signaling, thereby inhibiting the proliferation and survival of B-cell malignancies.[7][8]

Troubleshooting Guide

Issue: Inconsistent or lower-than-expected activity of **M7583** in my cell-based assays.

This could be due to the degradation of **M7583** in your cell culture medium during the course of the experiment.

Recommended Action:

Perform a stability study of **M7583** in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO₂). A detailed protocol for such a study is provided below.

Experimental Protocols

Protocol: Assessing the Stability of **M7583** in Cell Culture Media

This protocol outlines a general method to determine the stability of **M7583** in a specific cell culture medium over a desired time course.

Materials:

- **M7583** powder

- Anhydrous DMSO
- Cell culture medium of interest (e.g., RPMI-1640 + 10% FBS)
- Sterile, conical tubes (15 mL or 50 mL)
- Incubator (37°C, 5% CO₂)
- High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
- Analytical column suitable for small molecule analysis (e.g., C18)
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- Formic acid (or other appropriate modifier)

Procedure:

- **Prepare a Stock Solution:** Prepare a concentrated stock solution of **M7583** (e.g., 10 mM) in anhydrous DMSO.
- **Prepare Working Solution:** Dilute the **M7583** stock solution in pre-warmed cell culture medium to the final working concentration used in your experiments (e.g., 1 µM). Prepare a sufficient volume for all time points.
- **Time Zero (T=0) Sample:** Immediately after preparation, take an aliquot of the **M7583**-containing medium. This will serve as your T=0 sample. Store it at -80°C until analysis.
- **Incubation:** Place the remaining **M7583**-containing medium in a sterile, loosely capped tube in a 37°C, 5% CO₂ incubator to mimic your experimental conditions.
- **Time Point Sampling:** At regular intervals (e.g., 2, 4, 8, 12, 24, 48, and 72 hours), withdraw an aliquot of the incubated medium. Store each aliquot at -80°C until analysis.
- **Sample Preparation for Analysis:**

- Thaw all samples (including T=0).
- Precipitate proteins by adding 3 volumes of ice-cold acetonitrile to 1 volume of the medium sample.
- Vortex vigorously and incubate at -20°C for at least 30 minutes.
- Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a new tube for HPLC or LC-MS analysis.
- Analytical Method:
 - Develop a suitable HPLC or LC-MS method to separate and quantify **M7583**. A reverse-phase C18 column with a gradient of water and acetonitrile with 0.1% formic acid is a common starting point.
 - Establish a standard curve using known concentrations of **M7583** to accurately quantify the amount remaining at each time point.
- Data Analysis:
 - Calculate the concentration of **M7583** in each sample based on the standard curve.
 - Normalize the concentration at each time point to the T=0 concentration to determine the percentage of **M7583** remaining.
 - Plot the percentage of **M7583** remaining versus time to visualize the degradation profile.

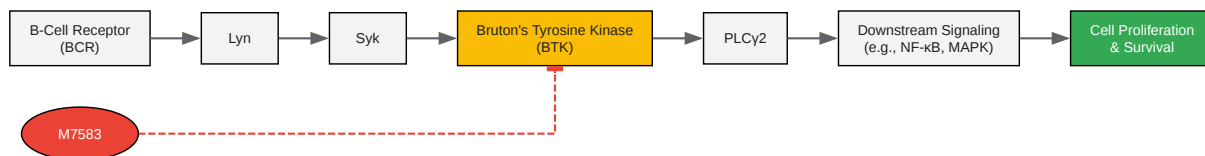
Data Presentation

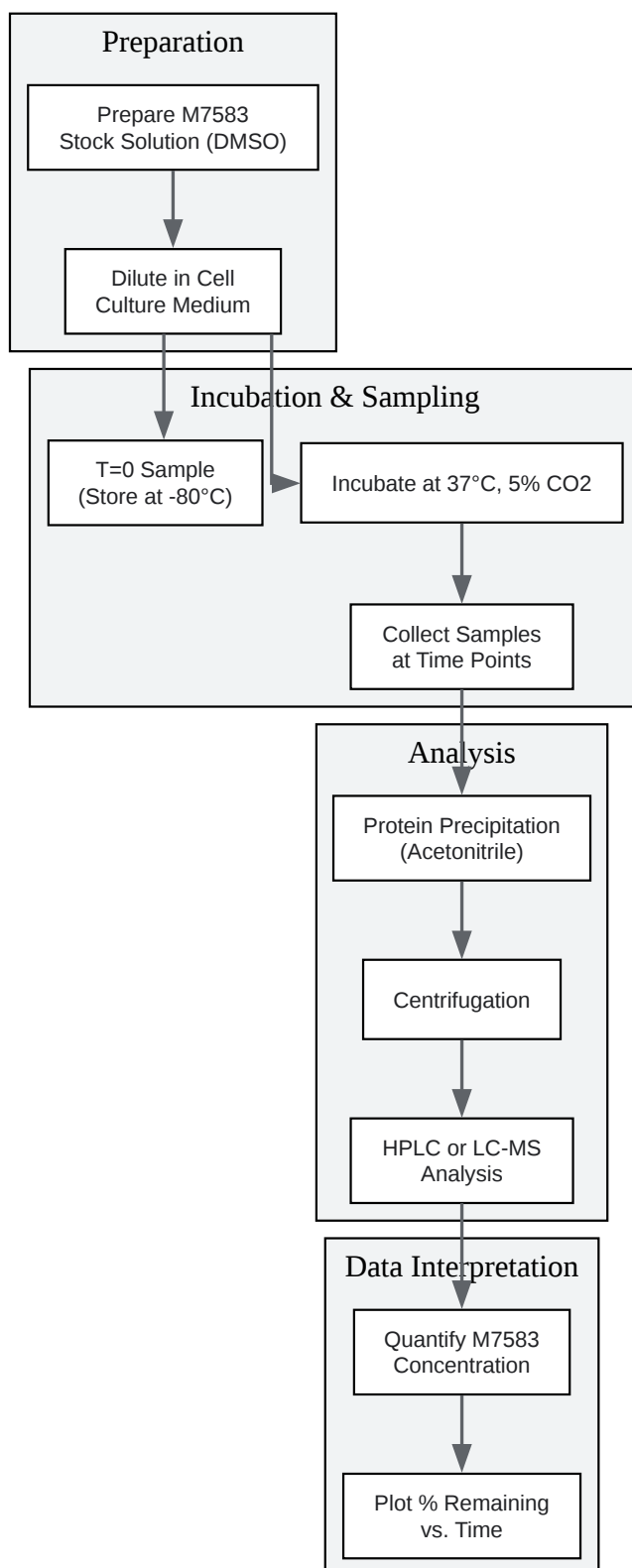
The results of the stability study can be summarized in a table as shown below.

Time (hours)	M7583 Concentration (μ M)	% M7583 Remaining
0	1.00	100
2	0.98	98
4	0.95	95
8	0.91	91
12	0.88	88
24	0.75	75
48	0.55	55
72	0.38	38

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations





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